Rapamycin-d3 contains three deuterium atoms at the methyl position. It is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin interacts with the cytosolic FK-binding protein 12 (FKBP12) to form a complex which inhibits the mammalian target of rapamycin (mTOR) pathway by directly binding to mTOR Complex 1 (mTORC1). Rapamycin and other inhibitors of mTORC1 signaling show potential in treating cancer, adipogenesis, diabetes, tuberous sclerosis, and cardiovascular disease.
SiroliMus-D3/RapaMycin-D3
CAS No.: 392711-19-2
Cat. No.: VC0020628
Molecular Formula: C51H76D3NO13
Molecular Weight: 917.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 392711-19-2 |
---|---|
Molecular Formula | C51H76D3NO13 |
Molecular Weight | 917.2 |
IUPAC Name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Standard InChI | InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 |
Standard InChI Key | QFJCIRLUMZQUOT-PGDKAFJSSA-N |
SMILES | CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Appearance | Assay:≥99% deuterated forms (d1-d3)A powder |
Introduction
Chemical Characteristics and Structure
Basic Chemical Properties
SiroliMus-D3/RapaMycin-D3 maintains the complex macrocyclic structure of rapamycin with specific deuterium substitutions. The compound has a substantial molecular weight and exhibits multiple functional groups that contribute to its biological activity and chemical behavior.
Table 1: Chemical Properties of SiroliMus-D3/RapaMycin-D3
Property | Value |
---|---|
Molecular Formula | C51₂H₃H₇₆NO₁₃ |
Molecular Weight | 917.19 g/mol |
CAS Registry Number | 392711-19-2 |
Exact Mass | 916.574 Da |
XLogP3-AA | 6 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 13 |
Rotatable Bond Count | 6 |
The chemical properties indicate that SiroliMus-D3/RapaMycin-D3 is a complex molecule with significant lipophilicity (XLogP3-AA value of 6), which affects its absorption and distribution in biological systems . The compound contains 3 hydrogen bond donors and 13 hydrogen bond acceptors, contributing to its ability to interact with various biological targets .
Structural Features and Deuteration
SiroliMus-D3/RapaMycin-D3 features a 31-membered macrocyclic lactone structure with multiple chiral centers. The deuterium labeling (-D3) specifically indicates that three hydrogen atoms have been replaced with deuterium (²H), creating a stable isotope-labeled version of the parent compound. This deuteration typically occurs at the methoxy group position, resulting in a trideuteriomethoxy group as indicated in its IUPAC name .
Synonyms and Identification
The compound is known by several names and identifiers:
-
SiroliMus-D3/RapaMycin-D3
-
Rapamycin-d3 (contains d0) Technical Grade
-
Sirolimus-d3
-
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Pharmacological Properties and Mechanisms
Mechanism of Action
Like its non-deuterated parent compound, SiroliMus-D3/RapaMycin-D3 acts as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival. The deuterated form maintains the same pharmacological properties while providing analytical advantages in research settings.
The inhibition of mTOR leads to several downstream effects that contribute to the compound's immunosuppressive and antiproliferative properties. Particularly, rapamycin compounds have been shown to inhibit cell cycle progression by preventing the G1 to S phase transition . This effect is achieved through multiple mechanisms, including inhibition of the p70(S6) kinase pathway and modulation of cyclin expression .
Cell Cycle Regulation
Research has demonstrated that rapamycin compounds affect cell cycle progression in various cell types. In human renal epithelial cells (HRECs), rapamycin exerts a concentration-dependent antiproliferative effect by:
-
Inhibiting the G1 to S transition
-
Dramatically reducing p70(S6) kinase phosphorylation
-
Completely inhibiting cyclin D3 protein expression and mRNA accumulation
-
Destabilizing cyclin D3 mRNA, reducing its half-life by approximately 26% (from 6.5 ± 1.0 hours to 4.8 ± 1.3 hours)
These effects on cell cycle regulation contribute to the immunosuppressive properties of rapamycin compounds and may explain certain clinical observations, such as prolonged delayed graft function in transplant patients receiving rapamycin during the initial post-transplantation period .
Impact on Immune Cells
Studies on human lymphocytes have revealed specific effects of rapamycin on immune cell function and proliferation. Research has shown that rapamycin specifically represses cyclin D3 levels in activated human T lymphocytes without inhibiting cyclin D2 . This selective effect on cyclin D3 leads to:
-
Impaired formation of active complexes with Cdk4 or Cdk6
-
Inhibition of cyclin D3/CDK kinase activity
Importantly, overexpression of cyclin D3 (2-2.5 fold) in Jurkat T cell transfectants has been demonstrated to render these cells resistant to lower doses (1-10 ng/ml) of rapamycin. This finding indicates that cyclin D3 plays a critical role in rapamycin-mediated immunosuppression and cell cycle regulation in lymphocytes .
Absorption, Metabolism, and Bioavailability
Absorption and Bioavailability
Sirolimus, the parent compound of SiroliMus-D3/RapaMycin-D3, exhibits low oral bioavailability (approximately 20%), similar to other immunosuppressants like cyclosporine and tacrolimus . This limited bioavailability is attributed to several factors that also likely apply to the deuterated form:
-
It is a substrate for the drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4)
-
It is affected by the efflux transporter P-glycoprotein (P-gp), which is expressed in intestinal epithelial cells
-
It undergoes first-pass metabolism in the intestine and liver
Metabolism and Elimination
Studies using CYP3A4-expressing Caco-2 cell monolayers have provided insights into the metabolism and transport of sirolimus that would likely apply to SiroliMus-D3/RapaMycin-D3 as well. These studies have revealed that:
-
Sirolimus is metabolized to CYP3A4-mediated metabolites in human small intestinal and liver microsomes
-
Sirolimus can degrade to a ring-opened product called seco-sirolimus
-
A ring-opened dihydro species (M2) forms as a major metabolite in cells and human tissue homogenates
-
Sirolimus, seco-sirolimus, and M2 are all secreted across the apical membrane through P-gp-mediated transport
Type of Exposure | Recommended Action |
---|---|
Inhalation | Remove to fresh air; give oxygen if breathing is difficult; administer artificial respiration if breathing stops |
Skin contact | Flush with copious amounts of water; remove contaminated clothing and shoes; seek medical attention |
Eye contact | Check for and remove contact lenses; flush with copious amounts of water; separate eyelids with fingers to ensure adequate flushing; seek medical attention |
Ingestion | Wash mouth with copious amounts of water; seek medical attention |
Additionally, in fire situations, water spray, carbon dioxide, dry chemical powder, or foam are suitable extinguishing agents. The compound emits toxic fumes such as carbon monoxide when burning, requiring self-contained breathing apparatus and protective clothing for firefighting .
Applications in Research and Analysis
Analytical Standard Applications
As a deuterated analog, SiroliMus-D3/RapaMycin-D3 serves primarily as an analytical standard in various applications:
-
Mass spectrometry analysis, where the deuterium labeling provides a distinct mass shift
-
Liquid chromatography methods for quantification of sirolimus
-
Bioanalytical method development for therapeutic drug monitoring
-
Internal standard for pharmacokinetic studies
-
Calibration of analytical instruments for sirolimus detection
The deuterium labeling makes SiroliMus-D3/RapaMycin-D3 particularly valuable as an internal standard because it behaves nearly identically to non-deuterated sirolimus in chromatographic systems while remaining distinguishable by mass spectrometry.
Research Applications
Beyond its role as an analytical standard, SiroliMus-D3/RapaMycin-D3 contributes to research in multiple areas:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume